2-Amino-5-cyclopropylbenzonitrile
Overview
Description
2-Amino-5-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2 It features a benzene ring substituted with an amino group (-NH2), a cyclopropyl group, and a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylbenzene with ammonia and a nitrile group donor under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyclopropylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
2-Amino-5-cyclopropylbenzonitrile has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-5-cyclopropylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-4-cyclopropylbenzonitrile
2-Amino-6-cyclopropylbenzonitrile
3-Amino-5-cyclopropylbenzonitrile
Properties
IUPAC Name |
2-amino-5-cyclopropylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-5,7H,1-2,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILRGHJVFDPSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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